Selenocyanic acid, 2-oxo-2-(phenylamino)ethyl ester
Description
Structurally, it comprises a phenylamino group linked to a carbonyl moiety, which is esterified with a selenocyanate-containing ethyl chain.
The compound’s reactivity is influenced by the electron-withdrawing selenocyanate group, which enhances the electrophilicity of the ester carbonyl. This property may facilitate hydrolysis or nucleophilic attacks, distinguishing it from oxygen- or sulfur-based esters.
Properties
CAS No. |
63981-21-5 |
|---|---|
Molecular Formula |
C9H8N2OSe |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) selenocyanate |
InChI |
InChI=1S/C9H8N2OSe/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
InChI Key |
ZDTSKVPZSBBTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C[Se]C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Oxo-2-(Phenylamino)ethyl Acetate (Intermediate 2a in )
- Structure: The oxygen-based analog, 2-oxo-2-(phenylamino)ethyl acetate, shares the same ester backbone but replaces the selenocyanate group with an acetate (-OAc).
- Reactivity: The acetate group is less electrophilic compared to selenocyanate, leading to slower hydrolysis rates. In , this intermediate undergoes selective hydrolysis of the ester carbonyl (over the amide) under basic conditions to yield 2-hydroxy-N-phenylacetamide .
- Applications: Primarily used as a synthetic precursor for hydroxyacetamides, whereas the selenocyanate variant may serve in selenium-containing drug discovery or catalysis.
4-(Dimethylamino)benzoic Acid, 2-Oxo-2-(Phenylamino)ethyl Ester ()
- Structure: Features a dimethylamino-substituted benzoate group instead of selenocyanate.
- Electronic Effects: The dimethylamino group is electron-donating, reducing the electrophilicity of the ester carbonyl compared to the selenocyanate derivative.
- Physicochemical Properties: Higher solubility in polar solvents due to the dimethylamino group, whereas the selenocyanate variant may exhibit greater lipophilicity .
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester ()
- Structure : Contains nitro and chloro substituents on the aromatic ring, with a malonanilic acid ethyl ester backbone.
- Reactivity: The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the ester. However, the absence of selenocyanate limits its utility in redox or heavy-metal coordination chemistry.
Ethyl 2-Phenylacetoacetate ()
- Structure : A β-keto ester with a phenyl group adjacent to the carbonyl.
- Reactivity: The β-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Claisen or Knorr syntheses). The selenocyanate ester lacks this tautomeric versatility but offers unique selenol-based reactivity .
Key Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Hydrolysis Selectivity: Selenocyanate esters are expected to hydrolyze faster than acetate analogs due to the stronger electron-withdrawing effect of -SeCN, as observed in analogous systems (e.g., ’s acetate ester hydrolysis under mild conditions) .
- Coordination Chemistry: The selenocyanate group may enable metal coordination (e.g., Cu or Se ⋅⋅⋅O interactions), a feature absent in oxygen-based esters .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for selenocyanic acid, 2-oxo-2-(phenylamino)ethyl ester, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 2-oxo-2-(phenylamino)acetic acid with selenocyanate derivatives. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or chloroformates to form reactive intermediates like azlactones .
- Nucleophilic substitution : React with potassium selenocyanate under anhydrous conditions to introduce the selenocyanate group. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. An inert atmosphere (N₂/Ar) minimizes oxidative degradation of selenocyanate .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ ~4.3 ppm for -OCH₂) and phenylamino group (δ ~7.2–7.5 ppm). Selenium-specific techniques like ⁷⁷Se NMR (if accessible) validate the selenocyanate moiety .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₉N₂O₂Se, expected m/z ~285.97) .
- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the 2-oxo group .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C in amber vials to prevent light-induced selenium-sulfur exchange .
- Hydrolytic Sensitivity : Kinetic studies in buffered solutions (pH 2–12) reveal ester hydrolysis at pH >10, monitored via HPLC .
Advanced Research Questions
Q. How does the selenocyanate group influence reactivity compared to thiocyanate analogs?
- Methodological Answer :
- Comparative Kinetics : Conduct nucleophilic substitution reactions (e.g., with alkyl halides) in polar aprotic solvents. Selenocyanate’s higher nucleophilicity (vs. thiocyanate) accelerates reaction rates, quantified via UV-Vis or LC-MS .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) compare charge distribution and transition states. Selenium’s larger atomic radius lowers activation barriers for SN2 mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values in enzyme inhibition assays (e.g., COX-2) using standardized protocols. Control for selenium’s pro-oxidant effects via glutathione depletion assays .
- Metabolite Profiling : LC-MS/MS identifies hydrolysis products (e.g., 2-oxo-2-(phenylamino)acetic acid) that may confound activity readings .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The phenylamino group’s π-π stacking with Tyr355 and selenocyanate’s hydrogen bonding to Arg120 are critical .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Methodological Answer :
- Parameter Screening : Design a Design of Experiments (DoE) matrix to test variables: solvent polarity, temperature, and reagent stoichiometry. Response surface methodology (RSM) identifies optimal conditions (e.g., DMF at 15°C, 1.2 eq selenocyanate) .
- Side-Reaction Mitigation : Trace water induces hydrolysis—use molecular sieves or anhydrous MgSO₄ during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
